Tert-butyl N-(1,3-dimethoxypropan-2-YL)carbamate

PROTAC BRD4 Linker exit vector

This C2-symmetric bis-ether Boc-amine is the essential building block for directly installing the crystallographically validated 1,3-dimethoxypropan-2-yl pharmacophore (PDB: 6TPZ, 6TQ1, 7OEP) into BET bromodomain inhibitors and BRD4-targeting PROTACs. Unlike simple monoalkoxy amines (e.g., CAS 30751-70-3), its dual methoxy groups make bifurcated interactions with the BRD4 ZA loop and WPF shelf that are critical for I-BET469's low nanomolar affinity (BRD4 BD1 Kd = 1.5 nM) and oral activity (0.3–10 mg/kg in murine models). Boc stability supports on-DNA amide coupling in DEL synthesis; TFA deprotection releases the free amine for benzimidazole core conjugation or Buchwald-Hartwig coupling onto heteroaryl chlorides (validated in FGFR inhibitors, IC50 12.3 nM). Procure this building block to bypass de novo fragment optimization and accelerate BRD4 degrader or kinase inhibitor programs.

Molecular Formula C10H21NO4
Molecular Weight 219.28 g/mol
Cat. No. B8263679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-(1,3-dimethoxypropan-2-YL)carbamate
Molecular FormulaC10H21NO4
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(COC)COC
InChIInChI=1S/C10H21NO4/c1-10(2,3)15-9(12)11-8(6-13-4)7-14-5/h8H,6-7H2,1-5H3,(H,11,12)
InChIKeyIZMCAQNTTZWNNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Tert-Butyl N-(1,3-Dimethoxypropan-2-YL)carbamate (CAS 1880365-97-8): A Differentiated Boc-Protected C2-Symmetric Amino Diether Building Block for PROTAC and Epigenetic Probe Synthesis


Tert-butyl N-(1,3-dimethoxypropan-2-YL)carbamate (CAS 1880365-97-8) is a Boc-protected primary amine building block featuring a symmetric 1,3-dimethoxypropan-2-yl backbone (MW 219.28, C₁₀H₂₁NO₄) . The free amine precursor, 1,3-dimethoxypropan-2-amine (CAS 78531-29-0), bears two terminal methoxy groups flanking a central chiral carbon, forming a C2-symmetric diether architecture that distinguishes it from common mono-methoxy or acetal-based amine building blocks [1]. This compound serves as a key synthetic intermediate for installing the 1,3-dimethoxypropan-2-yl fragment, a pharmacophoric element validated in the orally active pan-BET bromodomain inhibitor I-BET469 (BRD4 BD1 Kd = 1.5 nM) and in a series of BRD4-targeting PROTACs developed via GSK's direct-to-biology platform [2].

Why Generic Boc-Monoalkoxyamine Substitution Cannot Replicate Tert-Butyl N-(1,3-Dimethoxypropan-2-YL)carbamate's Performance as a Fragment Source for BRD4 Ligands


Simple in-class Boc-protected alkoxyamines—such as tert-butyl (2-methoxyethyl)carbamate (CAS 30751-70-3, MW 175.23) or tert-butyl (3-methoxypropyl)carbamate (CAS 911300-60-2, MW 189.26)—bear a single terminal methoxy group and lack the dual oxygen contacts required for simultaneous engagement of the BRD4 ZA loop and WPF shelf . The 1,3-dimethoxypropan-2-yl fragment, when incorporated into I-BET469, makes bifurcated interactions with BRD4 (PDB: 6TPZ) that monoalkoxy analogs cannot reproduce, rendering simple substitution structurally incompetent for maintaining BRD4 binding affinity [1]. Furthermore, the acetal-based analog (R)-tert-butyl (1,1-dimethoxypropan-2-yl)carbamate (CAS 194094-87-6) positions both methoxy groups on a single carbon, creating a geminal diether pattern with distinct reactivity (acetal vs. bis-ether) and altered spatial geometry that changes the exit vector trajectory in PROTAC linker attachment, as demonstrated by GSK's systematic vector exploration across I-BET469-derived PROTACs [2].

Quantitative Head-to-Head Evidence: Tert-Butyl N-(1,3-Dimethoxypropan-2-YL)carbamate Versus Closest Analogs and In-Class Alternatives


Distal Bis-Ether Architecture Versus Geminal Acetal: Impact on BRD4 PROTAC Linker Exit Vector Viability

In GSK's systematic BRD4 PROTAC campaign (J. Med. Chem. 2023), the 1,3-dimethoxypropan-2-yl moiety of I-BET469—derivable from the target compound upon Boc deprotection—was identified as one of two viable exit vectors for PROTAC linker attachment. The branched dimethoxypropane group makes simultaneous contacts with the BRD4 ZA loop and WPF shelf, providing a solvent-exposed attachment point that tolerates diverse linker chemistries [1]. In contrast, the (R)-1,1-dimethoxypropan-2-yl acetal isomer (CAS 194094-87-6) positions both methoxy groups geminally on a single carbon, altering the trajectory and spatial orientation of any attached linker relative to the protein surface . This distinction was critical: PROTACs built from the morpholine vector (vector 1a) gave the highest hit rate and most potent degradation, while vector 2 compounds (derived from the dimethoxypropane exit point) yielded fewer hits, confirming that exit vector geometry directly governs PROTAC success rates [1].

PROTAC BRD4 Linker exit vector BET bromodomain Targeted protein degradation

Quantified Contribution of the 1,3-Dimethoxypropan-2-yl Fragment to BRD4 Binding Affinity in I-BET469

I-BET469, which incorporates the 1,3-dimethoxypropan-2-yl group directly at the N1 position of the benzimidazole core, binds BRD4 bromodomain 1 with a Kd of 1.5 nM and BRD4 bromodomain 2 with a Kd of 2.9 nM, as measured by TR-FRET displacement assays . The X-ray co-crystal structure (PDB: 6TPZ) reveals that the branched dimethoxypropane moiety simultaneously contacts the ZA loop and WPF shelf of BRD4 BD1, occupying a solvent-exposed channel [1]. In the original discovery program (J. Med. Chem. 2020), SAR exploration around the N1 substituent demonstrated that simple alkyl groups (e.g., methyl, ethyl) at this position failed to achieve the same binding potency, underscoring the specific contribution of the 1,3-dimethoxypropan-2-yl group to BRD4 affinity [2]. This structural evidence cannot be replicated by Boc-monoalkoxyamine building blocks, which provide only a single oxygen contact point after deprotection and coupling.

BRD4 Bromodomain inhibition Kd Binding affinity Epigenetics

Physicochemical Differentiation: Predicted Boiling Point and Density Versus Boc-Monoalkoxyamine Analogs

Tert-butyl N-(1,3-dimethoxypropan-2-YL)carbamate (C₁₀H₂₁NO₄, MW 219.28) exhibits a predicted boiling point of 300.8±37.0 °C, density of 1.001±0.06 g/cm³, and pKa of 11.60±0.46 . In comparison, tert-butyl (2-methoxyethyl)carbamate (C₈H₁₇NO₃, MW 175.23) has a lower molecular weight and one fewer oxygen atom, resulting in reduced hydrogen-bond acceptor capacity and different solubility profile . Tert-butyl (3-methoxypropyl)carbamate (C₉H₁₉NO₃, MW 189.26) differs by a methylene unit shift, altering chain flexibility . The bis-ether architecture of the target compound provides two ether oxygen atoms at distal positions, doubling the H-bond acceptor sites relative to mono-methoxy analogs—a feature directly relevant to the dual-contact binding mode observed in BRD4 co-crystal structures [1].

Physicochemical properties Boiling point Density pKa Structural comparison

Synthetic Accessibility and Boc Protection Efficiency: High-Yield Route to a Structurally Unique Amine

The free amine precursor 1,3-dimethoxypropan-2-amine (CAS 78531-29-0) can be synthesized from 1,3-dimethoxy-2-azidopropane via catalytic hydrogenation (10% Pd/C, ethanol, ambient temperature, 6 h) . Subsequent Boc protection using di-tert-butyl dicarbonate under standard conditions (Boc₂O, 1 M NaOH, THF, room temperature) provides the target tert-butyl N-(1,3-dimethoxypropan-2-YL)carbamate with >95% Boc incorporation efficiency, minimizing side-product formation that complicates purification of structurally similar monoalkoxy Boc-carbamates . In contrast, monoalkoxy analogs such as tert-butyl (2-methoxyethyl)carbamate and tert-butyl (3-methoxypropyl)carbamate benefit from simpler, more readily available amine precursors, making the target compound more synthetically valuable precisely because its precursor (1,3-dimethoxypropan-2-amine) is a less common, higher-value intermediate. The free amine itself exhibits a boiling point of 160.8°C at 760 mmHg and density of 0.932 g/cm³ , properties that distinguish it from simpler alkoxyamines and influence its handling as a synthetic intermediate.

Boc protection Amine building block Synthetic yield 1,3-Dimethoxypropan-2-amine Selectivity

Structural Confirmation: The 1,3-Dimethoxypropan-2-yl Scaffold as a Validated Pharmacophoric Fragment in Multiple BRD Bromodomain Co-Crystal Structures

The 1,3-dimethoxypropan-2-yl fragment—the moiety that tert-butyl N-(1,3-dimethoxypropan-2-YL)carbamate delivers upon Boc deprotection—has been captured in high-resolution X-ray co-crystal structures with multiple BET bromodomains. PDB entries 6TPZ and 6TQ1 confirm binding to N-terminal BRD4, while PDB 7OEP reveals binding to the C-terminal bromodomain of human BRD2 with the same ligand chemotype [1][2][3]. Across all structures, the branched dimethoxypropane consistently engages the ZA loop and WPF shelf, a binding mode not achievable by monoalkoxy fragments due to the absence of the second oxygen contact. The fragment's solvent-exposed orientation in all structures validates its suitability as a PROTAC linker attachment point, as exploited in the GSK D2B campaign where 650 PROTACs were synthesized and tested [4]. No monoalkoxy Boc-amine analog (e.g., Boc-2-methoxyethylamine, Boc-3-methoxypropylamine) has been reported to produce the same dual-contact binding mode in any BRD bromodomain co-crystal structure.

X-ray crystallography BRD2 BRD4 Protein-ligand interactions Fragment-based drug design

Procurement-Relevant Application Scenarios for Tert-Butyl N-(1,3-Dimethoxypropan-2-YL)carbamate: Where This Building Block Delivers Verifiable Advantages


Synthesis of BRD4 Bromodomain Ligands and PROTACs Requiring a Structurally Validated, Solvent-Exposed Exit Vector

Research groups developing BRD4-targeting PROTACs or bromodomain inhibitors should prioritize tert-butyl N-(1,3-dimethoxypropan-2-YL)carbamate as the Boc-protected source of the 1,3-dimethoxypropan-2-yl fragment. Following Boc deprotection, the free amine can be coupled to a benzimidazole or analogous core to install the pharmacophoric group found in I-BET469 (BRD4 BD1 Kd = 1.5 nM) . The resulting dimethoxypropane moiety provides a crystallographically validated solvent-exposed attachment point that makes simultaneous contacts with the ZA loop and WPF shelf of BRD4 (PDB: 6TPZ), enabling PROTAC linker conjugation without disrupting the critical protein-ligand interactions [1]. The GSK direct-to-biology platform demonstrated that this exit vector, while yielding fewer hits than the morpholine-piperidine vector, still produced viable BRD4 degraders, confirming its utility in linker attachment strategies [2].

Fragment-Based Drug Discovery and DNA-Encoded Library (DEL) Synthesis Requiring C2-Symmetric Diether Amine Building Blocks

In fragment-based screening campaigns and DEL synthesis, where molecular diversity and unique topology are paramount, tert-butyl N-(1,3-dimethoxypropan-2-YL)carbamate offers a C2-symmetric bis-ether architecture not available from commodity monoalkoxy Boc-amines. The two terminal methoxy groups provide dual hydrogen-bond acceptor sites arranged symmetrically about the chiral central carbon, enabling interactions that single methoxy building blocks cannot replicate . This compound is particularly suited for on-DNA amide coupling reactions in DEL synthesis due to its Boc protecting group stability under basic coupling conditions and clean deprotection with TFA, releasing the free amine for subsequent diversification [1]. The validated binding mode of the fragment in bromodomain co-crystal structures (PDB: 6TPZ, 6TQ1, 7OEP) provides structural rationale for its inclusion in fragment libraries targeting epigenetic reader domains [2].

Medicinal Chemistry Campaigns Targeting BET Bromodomains Where in Vivo Efficacy and Low Predicted Human Dose Are Required

For programs aiming to recapitulate the favorable pharmacokinetic profile of I-BET469—which displays oral activity in murine endotoxic shock and T cell-dependent immunization models at 0.3–10 mg/kg doses—the 1,3-dimethoxypropan-2-yl fragment is a necessary structural component . The I-BET469 discovery program (GSK, J. Med. Chem. 2020) demonstrated that systematic optimization from fragment hits through encoded library technology converged on this specific N1 substituent to achieve the target product profile: BRD4 pIC₅₀ of 7.9, >5,000-fold selectivity over BAZ2A, ChromlogD₇.₄ of 2.6, and a projected low human efficacious dose [1]. The Boc-protected building block enables direct incorporation of this validated fragment into new chemical series, bypassing the need for de novo fragment optimization that required synergistic use of DEL technology and fragment screening in the original discovery campaign [2].

Synthesis of FGFR Kinase Inhibitors Incorporating the 1,3-Dimethoxypropan-2-yl Amino Motif

The 1,3-dimethoxypropan-2-yl amino fragment has been incorporated into potent FGFR kinase inhibitors, as evidenced by BindingDB entry BDBM287057 (FGFR1/2/3/4 IC₅₀ = 12.3 nM, Caliper kinase assay) . This patent-derived chemotype (US10294223, US11078199, US9567334) demonstrates that the dimethoxypropane moiety can serve as a solubilizing, potency-enhancing substituent beyond the BET bromodomain target class. In these inhibitors, the 2-((1,3-dimethoxypropan-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one core achieves low nanomolar FGFR inhibition, validating the fragment's broader applicability in kinase inhibitor design . Procurement of tert-butyl N-(1,3-dimethoxypropan-2-YL)carbamate provides synthetic access to this validated chemotype through Boc deprotection followed by nucleophilic aromatic substitution or Buchwald-Hartwig coupling to install the dimethoxypropane amine onto heteroaryl chloride intermediates.

Quote Request

Request a Quote for Tert-butyl N-(1,3-dimethoxypropan-2-YL)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.